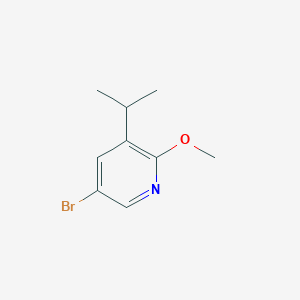
5-Bromo-3-isopropyl-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
The synthesis of 5-Bromo-3-isopropyl-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropyl-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
5-Bromo-3-isopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-3-isopropyl-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Bromo-3-isopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The bromine atom and the isopropyl and methoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Bromo-3-isopropyl-2-methoxypyridine can be compared with other similar compounds such as:
5-Bromo-2-methoxypyridine: Lacks the isopropyl group, which may affect its reactivity and applications.
3-Isopropyl-2-methoxypyridine:
5-Bromo-3-methyl-2-methoxypyridine: Has a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3 |
Clé InChI |
CWRQFSUELABNQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


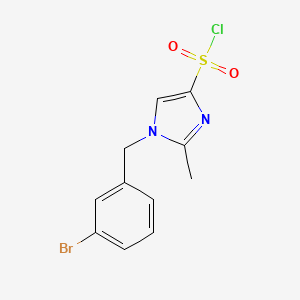
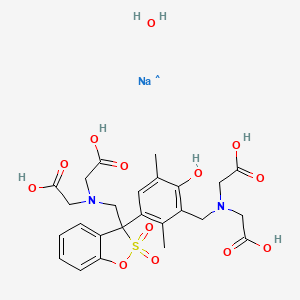
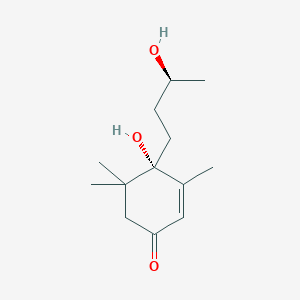
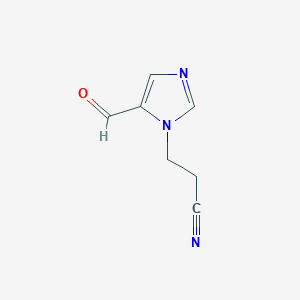
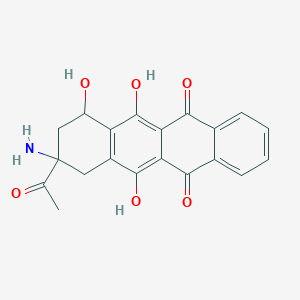
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
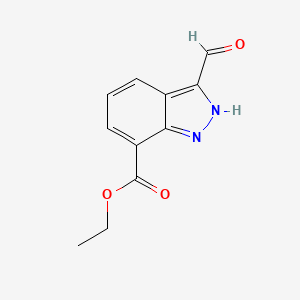


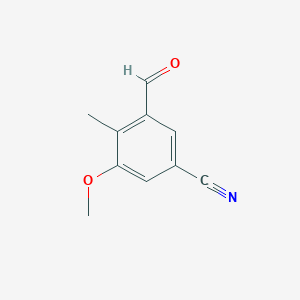
![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
